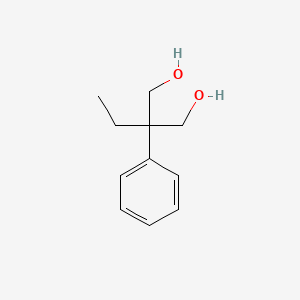

2-Ethyl-2-phenyl-1,3-propanediol

Description

Contextual Significance within Diol Chemistry Research

Diols, particularly 1,3-propanediols, are a cornerstone of chemical research, serving as crucial monomers in the polymer industry and as versatile intermediates in organic synthesis. Current time information in New York, NY, US.nih.gov The parent compound, 1,3-propanediol (B51772) (1,3-PDO), is a significant organic chemical used in the production of polyesters, cosmetics, resins, and biodegradable plastics. nih.govsigmaaldrich.com Its production is increasingly shifting from petrochemical routes to more environmentally friendly biosynthetic pathways. Current time information in New York, NY, US.nih.govsigmaaldrich.comnih.gov

The significance of 2-Ethyl-2-phenyl-1,3-propanediol lies in its substitution pattern. The presence of a phenyl group introduces aromaticity and rigidity, while the ethyl group provides a small alkyl chain. This combination can influence the physical properties, such as melting point and solubility, and the chemical reactivity of the hydroxyl groups. For instance, the steric hindrance provided by the ethyl and phenyl groups can affect the kinetics of esterification or other reactions involving the hydroxyl moieties.

Strategic Importance as a Molecular Framework in Organic Synthesis and Materials Science

Substituted 1,3-propanediols are valuable building blocks for creating more complex molecules and materials. The two hydroxyl groups offer points for further functionalization, allowing the diol to be incorporated into larger structures.

In organic synthesis, related compounds like 2-phenyl-1,3-propanediol (B123019) are used to synthesize enantiomers of pharmaceutically relevant molecules. researchgate.net It can also be a precursor for creating compounds with different functional groups, such as dithiols. researchgate.net While specific examples for this compound are not widely reported, its structure suggests it could serve as a monomer in the synthesis of specialized polyesters, polyurethanes, or other polymers. ontosight.aiwikipedia.org The incorporation of the ethyl and phenyl groups into a polymer backbone could impart unique thermal or mechanical properties to the resulting material. For example, a related compound, 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, is used as a monomer in the synthesis of complex polymers for applications in coatings, adhesives, and biomedical fields. ontosight.ai

Overview of Key Research Areas and Challenges Pertaining to this compound

Current research on substituted 1,3-propanediols is focused on several key areas, including the development of efficient and sustainable synthesis methods and the exploration of their applications in materials science. A significant challenge in the synthesis of asymmetrically substituted diols is achieving high yields and purity.

For instance, the synthesis of 2-phenyl-1,3-propanediol has been approached through various routes, including the reduction of diethyl phenylmalonate. chemicalbook.comgoogle.comwipo.intprepchem.com These methods often involve expensive or hazardous reagents, and researchers are actively seeking more economical and environmentally benign alternatives. google.com A patented method describes a less hazardous procedure for preparing 2-phenyl substituted-1,3-propanediols, highlighting the ongoing effort to improve synthesis. google.com

A primary challenge for the broader application of this compound is the current lack of extensive research into its specific properties and reactivity. Future research would need to focus on:

Developing efficient and scalable synthesis routes: Tailoring existing methods for substituted diols to specifically produce this compound in high yield and purity.

Characterizing its physical and chemical properties: A thorough investigation of its thermal behavior, solubility, and reactivity is necessary to understand its potential applications.

Exploring its use as a monomer: Polymerization studies would reveal the properties of materials derived from this diol and their suitability for various applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol |

| CAS Number | 24765-56-8 |

| Appearance | No data available |

| Melting Point | No data available |

| Boiling Point | 308.8±35.0 °C (Predicted) |

| Density | 1.0±0.1 g/cm³ (Predicted) |

| pKa | 14.48±0.20 (Predicted) |

| LogP | 1.84 (Predicted) |

Data sourced from PubChem and ChemSpider. nih.govchemspider.com Predicted values are based on computational models.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-phenylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-11(8-12,9-13)10-6-4-3-5-7-10/h3-7,12-13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXYBIYJFKLLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 2 Phenyl 1,3 Propanediol and Its Analogs

Chemo-Enzymatic and Asymmetric Synthesis Routes

The differentiation between the two enantiotopic hydroxyl groups of a prochiral 2-substituted-1,3-propanediol presents a significant synthetic challenge. nih.gov Chemo-enzymatic and asymmetric catalytic methods offer powerful solutions to this problem, enabling the production of enantiomerically enriched products.

Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-Propanediols

Enzymatic desymmetrization has proven to be a highly effective and practical approach for the synthesis of chiral 2-substituted-1,3-propanediols. acs.orgacs.org Lipases, in particular, are widely used for this purpose due to their ability to selectively acylate one of the two primary hydroxyl groups in a prochiral diol. acs.orgthieme-connect.de This process can be tailored to produce either enantiomer of the desired product by choosing between acylating or hydrolytic conditions with the same enzyme. acs.org

For instance, the desymmetrization of 2-substituted-1,3-propanediols has been successfully achieved using various lipases, such as Pseudomonas cepacia lipase (B570770) (PSL-C) and lipases from Candida antarctica (CAL-B). nih.govresearchgate.net These enzymatic reactions often exhibit high enantioselectivity and yield, providing access to valuable chiral building blocks. thieme-connect.deresearchgate.net

A notable application of this methodology is the synthesis of a key precursor for an orally active antifungal agent, where the enzymatic desymmetrization of a 2-substituted-1,3-propanediol was a crucial step. acs.org The optimization of reaction conditions, such as the choice of enzyme and acylating agent, is critical for maximizing the yield and enantiomeric excess of the desired product. acs.org

Dinuclear Zinc-Catalyzed Asymmetric Desymmetrization

A powerful non-enzymatic alternative for the asymmetric desymmetrization of 2-substituted-1,3-propanediols involves the use of chiral dinuclear zinc catalysts. nih.govnih.gov This method has demonstrated broad applicability for both 2-alkyl- and 2-aryl-1,3-propanediols, yielding products with high enantioselectivities and yields. nih.govnih.gov A key advantage of this approach is the ability to access both enantiomers of the desymmetrized product by simply using the corresponding antipode of the chiral ligand. nih.govnih.gov

The dinuclear zinc catalyst, often derived from a ProPhenol ligand, possesses both a Lewis acidic site and a Brønsted basic site. acs.orgsemanticscholar.org This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile within the same chiral environment, leading to highly efficient and stereoselective bond formation. acs.orgsemanticscholar.org The catalyst facilitates the asymmetric acylation of the meso diol, effectively differentiating between the two enantiotopic hydroxyl groups. nih.gov

Research has shown that the structure of the chiral ligand and the reaction temperature can significantly influence the enantioselectivity of the desymmetrization. nih.gov For example, using a larger biphenyl-based catalyst has been shown to enhance enantioselectivities for certain 2-aryl-1,3-propanediols. nih.gov

Table 1: Dinuclear Zinc-Catalyzed Asymmetric Desymmetrization of 2-Aryl-1,3-Propanediols This table summarizes the results of the asymmetric desymmetrization of various 2-aryl-1,3-propanediols using a dinuclear zinc catalyst, highlighting the yields and enantiomeric excesses (ee) achieved.

| 2-Aryl-1,3-propanediol | Catalyst | Temperature (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-1,3-propanediol (B123019) | 1a | rt | 90 | 76 | nih.gov |

| 2-Phenyl-1,3-propanediol | 2a | rt | - | 86 | nih.gov |

| 2-Phenyl-1,3-propanediol | 2a | -15 | - | 90 | nih.gov |

| 2-(p-Bromophenyl)-1,3-propanediol | 1a | rt | 68 | 82 | nih.gov |

| 2-(2-Furyl)-1,3-propanediol | 1a | -20 | 82 | 68 | nih.gov |

Catalyst 1a and 2a represent different chiral dinuclear zinc catalysts. "rt" denotes room temperature.

Microbial Biotransformations for Chiral Diol Production

Microbial biotransformations offer an environmentally friendly and efficient route for the production of chiral diols. biointerfaceresearch.comnih.govresearchgate.net Whole microbial cells can catalyze specific chemical reactions that are often difficult to achieve through traditional synthetic methods. biointerfaceresearch.com The use of microorganisms for the production of 1,2-propanediol and 1,3-propanediol (B51772) from renewable resources has been extensively studied. nih.govresearchgate.netfrontiersin.org

While specific microbial biotransformations for the direct production of 2-ethyl-2-phenyl-1,3-propanediol are not extensively detailed in the provided context, the principles of microbial stereoinversion and enantioselective transformations are well-established. biointerfaceresearch.com For example, some yeasts have been shown to convert one enantiomer of a racemic diol into the other, leading to an enrichment of one stereoisomer. biointerfaceresearch.com Furthermore, biocatalytic approaches using lyophilized whole cells have been successfully applied to the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) at high concentrations. acs.org These methodologies demonstrate the potential for developing microbial processes for the synthesis of more complex chiral diols like this compound.

Novel Chemical Synthesis Strategies

Beyond chemo-enzymatic and asymmetric catalysis, novel chemical synthesis strategies provide alternative pathways to this compound and its analogs, often starting from readily available precursors.

Reduction of Substituted Malonate Esters with Controlled Stereochemistry

A common and versatile method for the synthesis of 2-substituted-1,3-propanediols is the reduction of the corresponding substituted malonate esters. google.comgoogle.comgoogle.com The malonic ester synthesis allows for the introduction of various substituents at the alpha-carbon, making it a flexible approach. wikipedia.org

The reduction of diethyl phenylmalonate to 2-phenyl-1,3-propanediol has been accomplished using various reducing agents. google.comgoogle.com While lithium aluminum hydride has been traditionally used, this reagent is hazardous and not ideal for large-scale production. google.comgoogle.com More recent methods have explored the use of sodium borohydride (B1222165) in the presence of a buffer, offering a safer and more commercially viable process. wipo.int

One patented method describes the reduction of diethyl phenylmalonate under elevated temperature and pressure using a mixed reducing agent system. chemicalbook.com This process, conducted under an inert atmosphere, reports a high molar yield of 2-phenyl-1,3-propanediol. chemicalbook.com The control of stereochemistry in these reductions is a key challenge, and while not explicitly detailed for this compound in the provided results, the principles of stereocontrolled reductions are fundamental to asymmetric synthesis.

Table 2: Synthesis of 2-Phenyl-1,3-propanediol via Reduction of Diethyl Phenylmalonate This table outlines a specific synthetic procedure for the preparation of 2-phenyl-1,3-propanediol from diethyl phenylmalonate, detailing the reaction conditions and reported yield.

| Starting Material | Reducing Agent System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Diethyl phenylmalonate | Zinc powder, Aluminum powder, Activated carbon, Sodium hydroxide (B78521) | 145-156 °C, 3-5 atm, in Tetrahydrofuran and Toluene (B28343) | 99.6 | chemicalbook.com |

Multi-Step Conversions from Advanced Precursors

The synthesis of 2-phenyl-1,3-propanediol can also be achieved through multi-step reaction sequences starting from more advanced precursors. One such route involves the conversion of 2-nitro-2-phenyl-1,3-propanediol. google.comgoogle.com This nitro-diol intermediate can be prepared from benzaldehyde (B42025) through a series of reactions including oxime formation, oxidation to nitromethylbenzene, and subsequent reaction with formaldehyde. google.comgoogle.com

The final step in this sequence is the hydrogenation of 2-nitro-2-phenyl-1,3-propanediol to remove the nitro group, yielding 2-phenyl-1,3-propanediol. google.comgoogle.com This hydrogenation is typically carried out using a palladium on calcium carbonate catalyst at elevated pressure. google.comgoogle.com This method allows for large-scale production in standard reactors and yields a high-purity product. google.com

Development of One-Pot Procedures for Specific Derivatives

The development of one-pot synthesis, where multiple reaction steps are carried out in a single reactor, represents a significant advance in chemical manufacturing, offering improved efficiency, reduced waste, and lower costs. While specific one-pot procedures for derivatives of this compound are not extensively documented, methodologies for analogous compounds highlight relevant strategies.

A key example is the synthesis of dicarbamate esters from the corresponding diol. For the related compound 2-phenyl-1,3-propanediol, a streamlined process has been described for its conversion to 2-phenyl-1,3-propanediol dicarbamate. google.com This process involves dissolving the diol in a solvent mixture like toluene and tetrahydrofuran, followed by the introduction of phosgene (B1210022) gas. google.com The resulting intermediate is then treated with aqueous ammonium (B1175870) hydroxide in the same vessel to produce the final dicarbamate. google.com This method avoids the need for isolating the hazardous chlorocarbonate intermediate, showcasing a more efficient and safer synthetic route that is applicable to the 2-ethyl-2-phenyl analog. google.com

The synthesis of other 1,3-propanediol derivatives also provides insight into potential one-pot strategies. For instance, certain pyrrole (B145914) derivatives of 1,3-propanediols can be synthesized via a two-stage process that occurs in a single vessel without the need for solvents or chemical catalysts, representing a green chemistry approach to creating complex derivatives.

These examples demonstrate a clear trend towards developing more integrated and efficient synthetic procedures for propanediol (B1597323) derivatives, a strategy that is highly relevant for the industrial production of this compound derivatives.

Synthetic Approaches to Cyclic Derivatives and Esters

The hydroxyl groups of this compound are key functional handles for creating a variety of important derivatives, including cyclic structures and esters. These derivatives possess unique properties and serve as crucial intermediates in further chemical synthesis.

Cyclic Derivatives:

The 1,3-diol structure is ideal for forming five- or six-membered rings. Two common classes of cyclic derivatives are cyclic acetals (and ketals) and cyclic sulfites.

Cyclic Acetals and Ketals: These are formed by the reaction of the diol with an aldehyde or a ketone, typically in the presence of an acid catalyst. This reaction is a well-established method for protecting the diol functionality. For example, reacting this compound with acetone (B3395972) would yield 2,2-dimethyl-5-ethyl-5-phenyl-1,3-dioxane. General processes for creating cyclic acetals from propanediols involve thermal treatment with an acid catalyst, which can be adapted for this specific diol. google.comorganic-chemistry.org

Cyclic Sulfites: The reaction of this compound with a sulfiting agent, such as thionyl chloride, in the presence of a base, yields the corresponding cyclic sulfite (B76179). ontosight.ai These compounds are valuable synthetic intermediates. ontosight.ainih.gov The synthesis typically involves the initial reaction of a 1,3-propanediol with the sulfiting agent, followed by the introduction of the specific substituents. ontosight.ai

Ester Derivatives:

The two hydroxyl groups can be readily converted into a wide range of ester functionalities, with carbamate (B1207046) esters being particularly notable.

Carbamate Esters: The synthesis of carbamate esters, such as 1,3-Propanediol, 2-ethyl-2-phenyl-, carbamate carbanilate, involves multi-step processes. ontosight.ai The formation of the dicarbamate from the parent diol is often achieved through reaction with phosgene to form a dichlorocarbonate intermediate, which is subsequently ammoniated. google.com This method provides a direct route to dicarbamates, which have applications as pharmaceutical intermediates. google.comontosight.ai

The table below summarizes the synthetic approaches for these key derivatives.

| Derivative Type | Reactants | Key Reagents/Conditions | Product Example |

| Cyclic Acetal | This compound, Aldehyde/Ketone (e.g., Acetone) | Acid Catalyst, Thermal Treatment | 2,2-Dimethyl-5-ethyl-5-phenyl-1,3-dioxane |

| Cyclic Sulfite | This compound | Sulfiting Agent (e.g., Thionyl Chloride), Base | This compound, cyclic sulfite |

| Dicarbamate Ester | This compound | 1. Phosgene; 2. Ammonium Hydroxide | This compound dicarbamate |

These synthetic routes highlight the versatility of this compound as a scaffold for generating a diverse array of chemical compounds.

Chemical Reactivity and Derivatization Studies of 2 Ethyl 2 Phenyl 1,3 Propanediol

Investigations into Hydroxyl Group Functionalization

The dual primary hydroxyl groups of 2-Ethyl-2-phenyl-1,3-propanediol are the primary sites for chemical modification. Their functionalization through esterification, etherification, acetylation, and carbamate (B1207046) formation allows for the synthesis of a diverse range of molecules with tailored properties.

The diol functionality of 2-substituted-1,3-propanediols makes them valuable monomers in condensation polymerization for producing polyesters. The primary application for the similar bio-renewable monomer 1,3-propanediol (B51772) (1,3-PDO) is in the synthesis of polymers, most notably polytrimethylene terephthalate (B1205515) (PTT). qub.ac.uk

Research into furan-based polyesters, which are derived from renewable resources, has explored the use of various diols, including 2-alkyl-1,3-propanediols and their phenyl analogues. qub.ac.uk The incorporation of monomers like this compound into polyester (B1180765) chains, for instance with 2,5-furandicarboxylic acid (FDCA), can significantly alter the material's properties. qub.ac.uk The bulky ethyl and phenyl groups at the C2 position introduce irregularity into the polymer backbone, disrupting chain packing and lowering the glass transition temperature and crystallinity. This modification can enhance flexibility and solubility, tailoring the polyester for specific applications in coatings, films, and thermoplastic urethanes. qub.ac.uk

The selective functionalization of one of the two equivalent hydroxyl groups in prochiral 2-substituted-1,3-propanediols is a key strategy for creating valuable chiral intermediates. Due to the steric hindrance around the neopentyl-like core, these reactions often require specific catalytic methods.

Etherification: A significant advancement in the selective monofunctionalization of these diols is the direct, highly enantioselective mono-O-alkylation (a form of etherification). acs.org Researchers have developed a bench-stable chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst that can effectively desymmetrize 2-aryl-1,3-propanediols under mild, ambient conditions. acs.orgdicp.ac.cnnih.gov This method avoids issues of variable selectivity and competing difunctionalization often seen in other methods. acs.org The process involves the formation of a defined, chairlike six-membered anionic boronate complex between the catalyst and the diol, which activates the substrate for nucleophilic attack by a benzylic electrophile. acs.orgdicp.ac.cn The catalyst's structure effectively shields one of the two prochiral hydroxyl groups, leading to high enantioselectivity. dicp.ac.cn This methodology yields monoalkylated products with enantiomeric ratios typically over 95:5 for a wide range of 2-aryl-1,3-propanediols. acs.orgdicp.ac.cnnih.gov

Acetylation: Enzymatic methods have proven effective for the selective acetylation of structurally similar diols. For example, Novozym® 435 has been used to efficiently catalyze the chemo-, regio-, and enantioselective transesterification of 1-aryl-2,2-dimethyl-1,3-propanediols using vinyl acetate (B1210297) as the acetylating agent. researchgate.net This biocatalytic approach provides an efficient route to optically enriched monoacetylated propanediol (B1597323) derivatives. researchgate.net Furthermore, specialized acetylating agents like 1,3-dihydro-1,3-diacetyl-2H-benzimidazol-2-one have been developed for the highly selective acetylation of amines in the presence of alcohols, demonstrating the potential for chemoselective derivatization in polyfunctional molecules. researchgate.net

Amidation: The conversion of the diol to a diamide (B1670390) derivative is a known transformation. The corresponding diamide, 2-Ethyl-2-phenylmalonamide (also known as Phenylethylmalonamide or PEMA), is an active metabolite of the anticonvulsant drug primidone. evitachem.comwikipedia.org Its synthesis can be achieved from diethyl 2-ethyl-2-phenylmalonate through ammonolysis, where the ester undergoes sequential nucleophilic attack by ammonia (B1221849) to yield the final diamide product. smolecule.com

Monocarbamate Synthesis: While dicarbamates of related diols are common, the selective synthesis of a monocarbamate from a symmetric diol requires a strategic approach to differentiate the two hydroxyl groups. A facile, one-pot procedure has been developed for the synthesis of 2-phenyl-1,3-propanediol (B123019) monocarbamate, a major metabolite of the anticonvulsant drug felbamate. acs.orghmdb.ca This highly efficient method is amenable to large-scale production and avoids complex chromatographic purifications by using a crystallization-based approach for purification. acs.orgacs.org

The process involves the desymmetrization of the starting diol, 2-phenyl-1,3-propanediol, as outlined in the table below. acs.org

| Step | Reagent(s) | Purpose |

| 1 | Sodium Hydride (NaH) in Tetrahydrofuran (THF) | Deprotonation of one hydroxyl group to form a sodium alkoxide. |

| 2 | Trimethylsilyl Chloride (TMS-Cl) | Silylation of the alkoxide to form a bulky silyl (B83357) ether, protecting one hydroxyl group. |

| 3 | 1,1'-Carbonyldiimidazole (CDI) | Activation of the remaining free hydroxyl group for carbamoylation. |

| 4 | Ammonia (NH₃) | Nucleophilic attack on the activated intermediate to form the carbamate group. |

| 5 | Methanolic HCl | Deprotection (desilylation) of the silyl ether to yield the final monocarbamate product. |

Table based on the one-pot procedure for 2-phenyl-1,3-propanediol monocarbamate synthesis. acs.org

Stereoselective Transformations and Chiral Pool Applications

The prochiral nature of this compound makes it an excellent candidate for stereoselective transformations, allowing for its use in the chiral pool for the synthesis of complex, optically active molecules.

Determining the enantiomeric purity of chiral diols is crucial for their application in asymmetric synthesis. A powerful and widely used technique is NMR analysis following derivatization with a suitable boronic acid. Chiral boronic acids are effective chiral derivatizing agents for diols because they readily form stable cyclic boronate esters. acs.orgresearchgate.net

The reaction of a chiral diol with a chiral boronic acid generates a mixture of diastereomeric esters. These diastereomers exhibit distinct and well-resolved signals in their ¹H or ¹³C NMR spectra, allowing for the determination of the enantiomeric excess (ee) of the parent diol by simple integration of these signals. acs.orgresearchgate.net

Interestingly, even achiral derivatizing agents can be used. A protocol employing an achiral diboronic acid, 1,3-phenyldiboronic acid, has been developed. dicp.ac.cnnih.govCurrent time information in Bangalore, IN. In this method, the achiral template reacts with two equivalents of the chiral diol to form diastereomeric dimeric boronate complexes (a homochiral complex and a heterochiral/meso complex). acs.orgCurrent time information in Bangalore, IN. The ratio of these diastereomeric products, easily measured by ¹H NMR, accurately reflects the enantiopurity of the diol. dicp.ac.cnCurrent time information in Bangalore, IN. This approach highlights the versatility of boronic acids in stereochemical analysis.

Chiral building blocks are essential for the synthesis of pharmaceuticals and other complex organic molecules. google.com The catalytic enantioselective desymmetrization of prochiral compounds like 2-aryl-1,3-propanediols is a powerful strategy to generate such building blocks in high optical purity, with the potential for quantitative yields. acs.orgdicp.ac.cn

As discussed previously (Section 3.1.2), a recently developed method uses a chiral hemiboronic acid catalyst for the direct mono-O-alkylation of 2-aryl-1,3-propanediols. acs.orgdicp.ac.cn This reaction transforms an achiral diol into a highly valuable, optically enriched mono-ether. These chiral mono-ethers are versatile synthetic intermediates. The remaining free hydroxyl group can be further functionalized, and the ether linkage is a stable protecting group, allowing for a wide range of subsequent chemical transformations.

The effectiveness of this catalytic system has been demonstrated across a variety of 2-aryl-1,3-propanediols, consistently producing high enantiomeric ratios as shown in the table below.

| Entry | 2-Aryl Group of Diol | Product Enantiomeric Ratio (er) |

| 1 | Phenyl | 96:4 |

| 2 | 2-Tolyl | 95:5 |

| 3 | 3-Tolyl | 96:4 |

| 4 | 4-Methoxyphenyl | >97:3 |

| 5 | 4-Chlorophenyl | 95:5 |

| 6 | 4-Bromophenyl | 95:5 |

| 7 | 4-(Trifluoromethyl)phenyl | 91:9 |

| 8 | 2-Naphthyl | 96:4 |

Table adapted from data on the enantioselective desymmetrization of 2-aryl-1,3-propanediols via O-alkylation. dicp.ac.cn

This method provides a reliable pathway to access O-functionalized derivatives of 2-substituted-1,3-propanediols, establishing them as key chiral building blocks for organic synthesis. acs.org

Formation of Cyclic Adducts and Heterocyclic Compounds

The spatial arrangement of the two hydroxyl groups in this compound makes it an ideal substrate for the formation of cyclic compounds. These reactions often involve the condensation with bifunctional reagents, leading to the formation of stable six-membered heterocyclic rings.

Cyclization Reactions for Boronate Esters in Analytical Contexts

The reaction of 1,3-diols with boronic acids to form cyclic boronate esters is a well-established method for the protection, purification, and analytical characterization of diols. nih.govacs.org For this compound, this reaction proceeds by condensation with a suitable boronic acid, such as phenylboronic acid, typically in an organic solvent. The formation of the six-membered 1,3,2-dioxaborinane ring is driven by the favorable thermodynamics of the cyclic ester.

These boronate esters are particularly useful in analytical techniques like gas chromatography-mass spectrometry (GC-MS). rsc.orgrsc.org The derivatization of the diol to its boronate ester increases its volatility and provides a characteristic mass fragmentation pattern, which aids in its identification and quantification. The stability of these cyclic esters can be influenced by the substituents on both the diol and the boronic acid.

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | Phenylboronic Acid | 2,5-Diethyl-2,5-diphenyl-1,3,2-dioxaborinane | GC-MS analysis, purification |

Synthesis of Cyclic Sulfite (B76179) Esters

The reaction of this compound with thionyl chloride (SOCl₂) in the presence of a base, such as pyridine (B92270), leads to the formation of the corresponding cyclic sulfite ester, 2-Ethyl-2-phenyl-1,3,2-dioxathiane-2-oxide. Current time information in Bangalore, IN. This reaction involves the nucleophilic attack of the hydroxyl groups on the sulfur atom of thionyl chloride, with the elimination of two molecules of hydrogen chloride, which are neutralized by the base. wikipedia.orgmasterorganicchemistry.com

The formation of the cyclic sulfite is a robust and high-yielding transformation. osti.gov The resulting heterocyclic compound can serve as an intermediate in further synthetic modifications. The kinetics of similar reactions with substituted 1,3-propanediols have been studied, indicating that the reaction proceeds through a donor-acceptor complex between the alcohol and the catalyst. osti.gov

| Reactant 1 | Reagent | Product | Key Feature |

| This compound | Thionyl Chloride (SOCl₂) | 2-Ethyl-2-phenyl-1,3,2-dioxathiane-2-oxide | Formation of a six-membered cyclic sulfite ester |

Generation of Bi-triazole Precursors through Nucleophilic Substitution

A common strategy for the synthesis of bi-triazoles involves the use of a diazide precursor which can then undergo a "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgscispace.comnih.gov this compound can be converted into a suitable diazide precursor through a two-step process involving nucleophilic substitution.

First, the diol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding ditosylate. rsc.orgjchemlett.com This reaction converts the hydroxyl groups into good leaving groups. Subsequently, the ditosylate is reacted with an azide (B81097) source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the tosylate groups via an Sₙ2 reaction to yield 1,3-diazido-2-ethyl-2-phenylpropane. organic-chemistry.org

This diazide is a key precursor for the synthesis of bi-triazole compounds. It can be reacted with two equivalents of a terminal alkyne in the presence of a copper(I) catalyst to afford a 1,4-disubstituted bi-1,2,3-triazole. nih.govacs.org This modular approach allows for the introduction of a wide variety of substituents onto the triazole rings, depending on the alkyne used.

Reaction Scheme:

Tosylation: this compound + 2 TsCl → 2-Ethyl-2-phenylpropane-1,3-diyl bis(4-methylbenzenesulfonate)

Azidation: Ditosylate + 2 NaN₃ → 1,3-Diazido-2-ethyl-2-phenylpropane

Cycloaddition: Diazide + 2 R-C≡CH (Alkyne) --(Cu(I) catalyst)--> Bi-triazole derivative

| Intermediate | Reagents | Product | Application |

| This compound | 1. p-Toluenesulfonyl chloride, Pyridine2. Sodium azide, DMF | 1,3-Diazido-2-ethyl-2-phenylpropane | Precursor for bi-triazole synthesis via click chemistry |

Advanced Spectroscopic and Computational Characterization of 2 Ethyl 2 Phenyl 1,3 Propanediol Derivatives

High-Resolution Spectroscopic Analyses for Structural Elucidation

High-resolution spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures. For a molecule like 2-Ethyl-2-phenyl-1,3-propanediol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of organic molecules. While specific spectral data for this compound is not widely published, the expected chemical shifts and multiplicities can be predicted based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the ethyl and phenyl protons, as well as the methylene (B1212753) and hydroxyl protons of the propanediol (B1597323) backbone. The aromatic protons of the phenyl group would typically appear in the downfield region, around 7.2-7.5 ppm. The methylene protons of the ethyl group (CH₂) would likely present as a quartet, while the methyl protons (CH₃) would be a triplet. The two CH₂OH groups of the propanediol moiety are equivalent and would give rise to a single signal, the chemical shift of which would be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. oregonstate.edu The chemical shifts are sensitive to the electronic environment of each carbon atom. ucl.ac.uklibretexts.org For this compound, distinct signals would be expected for the quaternary carbon attached to the phenyl and ethyl groups, the carbons of the phenyl ring, the methylene carbons of the propanediol backbone, and the carbons of the ethyl group. The chemical shift of carbon atoms attached to electronegative oxygen atoms, such as in alcohols, typically falls in the range of 50-80 ppm. oregonstate.edulibretexts.org Aromatic carbons generally resonate between 125 and 150 ppm. libretexts.org

The following table provides predicted ¹³C NMR chemical shifts for this compound based on typical ranges for similar structural motifs. oregonstate.edulibretexts.orgwisc.edu

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Quaternary C (C-phenyl, C-ethyl) | 40-50 |

| CH₂ (ethyl group) | 25-35 |

| CH₃ (ethyl group) | 10-15 |

| CH₂OH (propanediol) | 60-70 |

| Phenyl C (ipso) | 140-150 |

| Phenyl C (ortho, meta, para) | 125-130 |

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural assignments. COSY spectra would reveal the coupling relationships between adjacent protons, for instance, between the CH₂ and CH₃ protons of the ethyl group. HSQC would correlate each proton signal with its directly attached carbon atom, providing definitive assignments for the ¹³C spectrum.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. libretexts.orguhcl.edu The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the O-H, C-H, and C-O stretching and bending vibrations, as well as vibrations associated with the phenyl ring.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, often broadened due to hydrogen bonding. libretexts.org The C-H stretching vibrations of the aliphatic ethyl and propanediol moieties would appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the phenyl group would be observed just above 3000 cm⁻¹. vscht.cz The C-O stretching vibration of the primary alcohol groups would give rise to a strong band in the 1000-1100 cm⁻¹ region. libretexts.org The presence of the phenyl group would be confirmed by characteristic C=C stretching vibrations within the aromatic ring, typically appearing in the 1450-1600 cm⁻¹ range, and C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region. libretexts.orgvscht.cz

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Alcohol | 3200-3600 (broad) |

| C-H Stretch (aromatic) | Phenyl Ring | 3000-3100 |

| C-H Stretch (aliphatic) | Ethyl, Propanediol | 2850-2960 |

| C=C Stretch (in-ring) | Phenyl Ring | 1450-1600 |

| C-O Stretch | Primary Alcohol | 1000-1100 |

| C-H Bend (out-of-plane) | Phenyl Ring | 675-900 |

Mass Spectrometry Techniques in Complex Mixture Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. thieme-connect.de In the context of complex mixtures, such as biological samples, the coupling of MS with chromatographic techniques like liquid chromatography (LC-MS) is essential for the separation and identification of individual components, including metabolites.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely occur through characteristic pathways for alcohols and aromatic compounds. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. The presence of the phenyl group would lead to the formation of stable benzylic cations.

In the analysis of complex mixtures and the identification of metabolites, high-resolution mass spectrometry (HRMS) techniques, such as time-of-flight (TOF) and Orbitrap mass analyzers, are particularly valuable. kobv.de These instruments provide highly accurate mass measurements, enabling the determination of elemental compositions for both the parent drug and its metabolites. For instance, common metabolic transformations for a compound like this compound could include oxidation of the alcohol groups to aldehydes or carboxylic acids, or hydroxylation of the phenyl ring. These modifications would result in specific mass shifts that can be detected by HRMS. For example, the dicarbamate derivative of the related 2-phenyl-1,3-propanediol (B123019), felbamate, is known to undergo metabolism, and its metabolites can be identified using these advanced MS techniques. nih.govhmdb.canih.gov

Quantum Chemical and Computational Modeling of Molecular Properties

Quantum chemical calculations and computational modeling provide a theoretical framework to understand and predict the molecular properties of compounds like this compound. These methods complement experimental data by offering insights into molecular geometry, electronic structure, and reactivity at the atomic level.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Properties

Furthermore, DFT calculations yield crucial electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. The distribution of HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. For a derivative of 2-phenyl-1,3-propanediol, these calculations can help in understanding its reactivity profile. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Electronic Structure and Reactivity Insights

The electronic properties and reactivity of a chemical compound are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while LUMO signifies its ability to accept electrons, thus acting as an electrophile. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comchalcogen.ro

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer. dergipark.org.tr This transfer of electron density is a key factor in determining a material's nonlinear optical (NLO) properties. dergipark.org.tr

Interactive Table: Example Frontier Molecular Orbital Energies

This table presents hypothetical, yet representative, quantum chemical parameters for a diol system, calculated at a theoretical level like B3LYP.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.8 eV |

| Global Hardness (η) | (I - A) / 2 | 2.85 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.65 eV |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack, and understanding hydrogen-bonding interactions. researchgate.net

The MEP map is color-coded to represent different electrostatic potential values on the molecule's electron density surface. researchgate.net

Red and Orange/Yellow Regions: These colors indicate areas of high electron density and negative electrostatic potential. They represent the most electron-rich parts of the molecule and are characteristic of nucleophilic sites, prone to attack by electrophiles. dergipark.org.tryoutube.com

Blue Regions: This color signifies areas of low electron density and positive electrostatic potential. These are electron-deficient regions, characteristic of electrophilic sites, which are susceptible to attack by nucleophiles. dergipark.org.tryoutube.com

Green Regions: These areas represent neutral or zero potential, indicating regions of non-polarity. youtube.com

For this compound, an MEP map would clearly delineate its reactive sites. The oxygen atoms of the two hydroxyl (-OH) groups would appear as intense red regions, highlighting their strong nucleophilic character due to the high electronegativity and lone pairs of electrons on the oxygen atoms. In contrast, the hydrogen atoms of these hydroxyl groups would be depicted in blue, indicating their electrophilic nature and their role as hydrogen-bond donors. The phenyl ring would exhibit a more complex potential distribution, with the π-electron cloud creating a region of negative potential above and below the plane of the ring, while the ring's hydrogen atoms would show positive potential.

Table: Predicted MEP Regions for this compound

| Molecular Region | Predicted Potential | Color on MEP Map | Chemical Character |

| Hydroxyl Oxygen Atoms | Negative | Red | Nucleophilic Site |

| Hydroxyl Hydrogen Atoms | Positive | Blue | Electrophilic Site |

| Phenyl Ring (π-system) | Negative | Yellow/Green | Nucleophilic Site |

| Ethyl Group | Near Neutral | Green | Non-polar |

Conformational Analysis and Energy Minimization Studies of Diol Systems

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations, and they often have different potential energies. Energy minimization studies are computational procedures used to find the conformation with the lowest energy, which corresponds to the most stable and populated structure of the molecule under a given set of conditions.

For flexible molecules like this compound, which has several rotatable single bonds, conformational analysis is crucial for understanding its three-dimensional structure and physical properties. The orientation of the phenyl, ethyl, and hydroxymethyl groups relative to each other significantly influences the molecule's stability and its interactions with its environment.

For an isolated molecule of this compound, computational energy minimization would explore various rotamers to identify the global minimum on the potential energy surface. This lowest-energy conformer would likely be stabilized by an intramolecular hydrogen bond between the two hydroxyl groups, creating a pseudo-cyclic arrangement. The steric bulk of the phenyl and ethyl groups would also play a significant role, with the most stable conformation minimizing steric hindrance between these groups.

Applications of 2 Ethyl 2 Phenyl 1,3 Propanediol As a Core Structure in Advanced Materials Research

Polymer and Resin Synthesis for Performance Materials

The unique molecular structure of 2-Ethyl-2-phenyl-1,3-propanediol, featuring both a flexible ethyl group and a rigid phenyl group attached to the same carbon atom of the propanediol (B1597323) backbone, suggests its potential as a specialty monomer. This combination of substituents can be expected to impart a unique balance of properties to the resulting polymers.

Although specific studies on the use of this compound in polyester (B1180765) and copolymer formulations are limited, research on analogous compounds provides valuable insights. For instance, studies on polyesters synthesized from 2,5-furandicarboxylic acid and various substituted 1,3-propanediols have shown that the nature of the substituent group significantly influences the thermal properties of the resulting polymers. researchgate.netresearchgate.net The presence of substituent groups on the diol can disrupt chain packing and affect crystallinity. researchgate.netresearchgate.net

In the case of this compound, the ethyl and phenyl groups would likely create an asymmetric structure that could hinder crystallization, potentially leading to amorphous polyesters with lower glass transition temperatures compared to their more symmetrical counterparts. This could be advantageous in applications requiring flexibility and good solubility in common solvents. The synthesis of such polyesters would typically involve melt polycondensation, a common method for producing polyesters from diols and dicarboxylic acids or their esters. nih.gov

Table 1: Potential Influence of this compound on Polyester Properties (Inferred from Analogous Compounds)

| Property | Expected Influence of this compound | Rationale based on Structurally Similar Monomers |

| Crystallinity | Decrease | The asymmetric ethyl and phenyl groups would likely disrupt the polymer chain symmetry, hindering regular packing and the formation of crystalline domains. |

| Glass Transition Temperature (Tg) | Potential for lower Tg | The introduction of flexible ethyl groups can lower the Tg, although the bulky phenyl group might counteract this effect to some extent. |

| Solubility | Increase | The amorphous nature of the resulting polymer would likely lead to better solubility in a wider range of organic solvents. |

| Mechanical Properties | A balance of flexibility and rigidity | The ethyl group could impart flexibility, while the phenyl group could enhance stiffness and thermal stability. |

There is no direct evidence in the reviewed literature of this compound being used in dental or biomedical polymer systems. However, the development of biocompatible and biodegradable polymers is a significant area of research. Propanediol-based polyesters, in general, are being explored for these applications. researchgate.net For a compound like this compound to be considered for biomedical use, extensive biocompatibility and toxicity studies would be required.

The core concept of using substituted diols to tailor polymer properties is well-established. By varying the substituent groups on the 1,3-propanediol (B51772) monomer, researchers can fine-tune the resulting polyester's characteristics. For example, studies on poly(propylene furandicarboxylate) have shown that different substituent groups on the propanediol unit affect thermal properties and gas barrier behaviors. researchgate.net

The presence of both an ethyl and a phenyl group in this compound offers a unique combination to manipulate polymer properties. The ethyl group can enhance flexibility and solubility, while the phenyl group can increase the glass transition temperature, improve thermal stability, and enhance mechanical strength due to its rigid, aromatic nature. This dual functionality could allow for the design of polymers with a specific, desired balance of properties.

Development of Functional Materials

The application of specialized monomers is crucial for the development of advanced functional materials with tailored performance characteristics.

While specific examples for this compound are not documented, diols are fundamental building blocks for various polymer architectures, including linear polyesters, branched polymers, and cross-linked networks. The di-functional nature of this compound allows it to be incorporated into polymer chains through esterification reactions. Its unique substitution pattern could be exploited to create polymers with specific free volume characteristics, which in turn could influence properties like gas permeability and refractive index.

High-performance resins, such as those used in coatings, adhesives, and composites, often rely on monomers that impart specific desirable properties. For instance, 2-Methyl-1,3-propanediol (B1210203) is known to enhance the toughness of gel coats without compromising weatherability. dcc.com.tw It also helps in producing liquid polyesters that are readily soluble in conventional coating solvents. dcc.com.tw

Based on these analogies, this compound could potentially be used to formulate resins with:

Good solubility: The asymmetric structure may lead to amorphous resins that are easily dissolved.

Tailored mechanical properties: A balance between the flexibility introduced by the ethyl group and the rigidity from the phenyl group.

Enhanced thermal stability: The presence of the aromatic phenyl ring could improve the resin's performance at elevated temperatures.

Further research and experimental data are necessary to fully elucidate the potential of this compound in these advanced applications.

Research on 2 Ethyl 2 Phenyl 1,3 Propanediol As a Key Intermediate in Complex Molecule Synthesis

Precursor in Medicinal Chemistry Research (excluding clinical data and dosage)

The utility of 2-Ethyl-2-phenyl-1,3-propanediol as a precursor in medicinal chemistry is significant, particularly in the creation of molecular frameworks with potential therapeutic applications. Its structural motif is found at the core of several classes of compounds investigated for their biological activity.

Intermediate in the Synthesis of Anticonvulsant Agent Scaffolds

This compound is a key intermediate in the synthesis of certain anticonvulsant agent scaffolds. One notable example is its connection to the ureide class of anticonvulsants. For instance, the conceptual metabolic degradation of the anticonvulsant phenobarbital (B1680315) can lead to compounds structurally related to this compound. This relationship highlights the importance of this propanediol (B1597323) structure in the design of compounds with potential anticonvulsant properties. The synthesis of pheneturide, an obsolete anticonvulsant, involves a phenylethylacetylurea structure that shares conceptual similarities with derivatives of this compound. wikipedia.org

The synthesis of dicarbamate derivatives of 2-phenyl-1,3-propanediol (B123019), a closely related compound, has been a subject of interest for developing anticonvulsant drugs. google.com The conversion of the diol to its dicarbamate is a key step in producing these potential therapeutic agents. google.com The challenges associated with earlier synthetic routes, such as the use of expensive and hazardous reagents like lithium aluminum hydride, have spurred the development of more economical and safer methods for producing these propanediol intermediates. google.comgoogle.com

| Precursor | Target Scaffold/Compound | Relevance |

| This compound | Ureide-based anticonvulsants | Structural similarity to metabolic products of existing drugs. |

| 2-Phenyl-1,3-propanediol | 2-Phenyl-1,3-propanediol dicarbamate | Key intermediate for anticonvulsant agents. google.com |

Building Block for Structurally Related Biologically Active Scaffolds

Beyond anticonvulsants, this compound and its analogs serve as foundational molecules for a range of other biologically active scaffolds. The 1,3-propanediol (B51772) moiety is a common structural feature in many compounds with diverse pharmacological activities. nih.gov For example, the synthesis of 2-amino-1,3-propanediol (B45262) derivatives has been explored for their potential as immunosuppressants. justia.com

The versatility of the 2-phenyl-1,3-propanediol framework allows for the introduction of various functional groups, leading to a wide array of derivatives with potential biological significance. google.com Research has demonstrated the synthesis of various substituted 2-phenyl-1,3-propanediols, including those with halogen, aliphatic, trifluoromethyl, hydroxyl, and methoxy (B1213986) groups on the phenyl ring. google.com These modifications can significantly influence the biological activity of the resulting molecules. The development of multicomponent reactions has further expanded the ability to rapidly generate diverse libraries of heterocyclic compounds from simple building blocks, some of which are structurally related to propanediol derivatives and have shown potential as antibacterial and anti-inflammatory agents. mdpi.com

Building Block for Fine Chemicals and Specialty Organic Compounds

The application of this compound extends to the synthesis of fine chemicals and specialty organic compounds, where its unique structure is leveraged to create molecules with specific properties and functionalities.

Synthesis of Organosulfur Compounds and Their Derivatives

This compound can be utilized in the synthesis of organosulfur compounds. While direct synthesis of organosulfur derivatives from this specific diol is not extensively detailed in the provided context, the conversion of related 1,3-diols to sulfur-containing heterocycles is a known chemical transformation. For instance, the reaction of 2-phenyl-1,3-propanediol can yield 2-phenyl-1,3-propanedithiol. sigmaaldrich.com Organosulfur compounds, such as cyclic thiocarbonates, are valuable as monomers for polythiocarbonate synthesis and as reactive intermediates for preparing other sulfur-containing molecules. researchgate.net The synthesis of these sulfur-containing rings is an area of ongoing research. researchgate.net

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The prochiral nature of this compound makes it an interesting substrate for developing chiral molecules. The enzymatic desymmetrization of this diol through acetylation has been investigated. researchgate.net This process can lead to the formation of chiral monoacetates with high enantiomeric excess, which are valuable chiral building blocks for the synthesis of more complex molecules. researchgate.net

The development of chiral ligands for asymmetric catalysis is a critical area of organic synthesis, and molecules derived from chiral 1,3-diols can serve this purpose. While the direct application of this compound as a chiral auxiliary or ligand is not explicitly detailed, the generation of chiral synthons from it underscores its potential in this field. researchgate.net The ability to create stereochemically defined centers is paramount in the synthesis of many pharmaceuticals and fine chemicals.

| Application | Specific Transformation/Product | Significance |

| Organosulfur Synthesis | 2-Phenyl-1,3-propanedithiol | Building block for sulfur-containing compounds. sigmaaldrich.com |

| Asymmetric Synthesis | Chiral monoacetates (from enzymatic desymmetrization) | Valuable chiral intermediates for complex molecule synthesis. researchgate.net |

Analytical Methodologies and Purity Assessment in Research Contexts

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like 2-Ethyl-2-phenyl-1,3-propanediol, advanced techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) are indispensable for detailed analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is the method of choice for identifying and quantifying volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and its potential metabolites in biological matrices.

In a typical research context, GC/MS would be used to study the metabolic fate of the parent diol. The analysis would aim to identify products of biotransformation, which could include hydroxylated derivatives or products of side-chain oxidation. The process involves vaporizing the sample and separating its components in the GC column based on their boiling points and affinity for the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound.

While specific metabolic studies on this compound are not extensively detailed in publicly available literature, the table below illustrates the type of data that would be generated in a hypothetical GC/MS analysis to identify the parent compound and a potential metabolite.

Table 1: Hypothetical GC/MS Data for this compound and a Postulated Metabolite

| Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Postulated Identity |

|---|---|---|---|

| Peak 1 | 12.5 | 180, 162, 149, 131, 105, 91, 77 | This compound |

| Peak 2 | 14.2 | 196, 178, 165, 147, 121, 105, 91 | Hydroxylated Phenyl Ring Metabolite |

The structure of this compound contains a chiral center at the second carbon atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers often exhibit different biological activities. csfarmacie.cz Therefore, the ability to separate and quantify them is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. csfarmacie.czceon.rs

Chiral HPLC utilizes a chiral stationary phase (CSP), which is itself an enantiomerically pure substance. ceon.rs The separation is based on the principle of chiral recognition, where the two enantiomers of the analyte form transient diastereomeric complexes with the CSP to different extents. ceon.rs This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram.

The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, can be calculated from the areas of the two peaks. This is a critical quality control parameter in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. The mobile phase composition, often a mixture of solvents like hexane (B92381) and an alcohol modifier, is carefully optimized to achieve the best separation (resolution). csfarmacie.czmdpi.com

Table 2: Illustrative Chiral HPLC Separation Data for Racemic this compound

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (e.e.) % |

|---|---|---|---|

| (R)-enantiomer | 8.34 | 50,000 | 0% (for a 50:50 racemic mixture) |

| (S)-enantiomer | 9.52 | 50,000 |

Rigorous Purity Evaluation in Synthetic Research Programs

In any synthetic research program, establishing the purity of the final compound is a non-negotiable step to ensure the validity of subsequent experiments. For diols like this compound, purity assessment confirms the success of the synthesis and purification protocols and quantifies any residual starting materials or by-products.

Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a standard and robust method for determining the purity of synthesized organic compounds. Research programs focused on the synthesis of related compounds, such as 2-phenyl-1,3-propanediol (B123019), have reported achieving high levels of purity, which are verified by GC analysis. google.comgoogle.com For instance, synthetic procedures have been developed to produce 2-phenyl-1,3-propanediol with purities of 97% to 98% as determined by GC. google.comgoogle.com This level of purity is often required for the material to be used as a starting material in subsequent reactions or for biological testing. The analysis provides a quantitative measure of the target compound relative to any impurities present.

Table 3: Purity Data for Related Propanediols from Synthetic Procedures

| Compound | Synthetic Method Reference | Reported Purity (by GC) |

|---|---|---|

| 2-Phenyl-1,3-propanediol | US Patent 5,072,056 A | 97% google.com |

| Benzaldehyde (B42025) Oxime (precursor) | US Patent 4,868,327 A | 98% google.com |

Future Research Directions and Emerging Paradigms for 2 Ethyl 2 Phenyl 1,3 Propanediol

Green Chemistry Approaches to Sustainable Synthesis and Derivatization

The traditional synthesis of analogous compounds, such as 2-phenyl-1,3-propanediol (B123019), has often relied on powerful but hazardous reducing agents like lithium aluminum hydride, which are costly and ill-suited for large-scale industrial production due to safety concerns google.com. A primary future objective is to develop sustainable and economically viable synthetic routes to 2-Ethyl-2-phenyl-1,3-propanediol.

Future research should pivot towards greener alternatives that minimize waste and avoid harsh reagents. Methodologies developed for similar structures offer a promising starting point. For instance, the reduction of diethyl phenylmalonate to 2-phenyl-1,3-propanediol has been successfully achieved using sodium borohydride (B1222165) in the presence of an alkali metal dihydrogen phosphate (B84403) buffer, a significantly safer and more commercially viable method wipo.int. Another avenue involves biocatalysis, which represents a pinnacle of green chemistry. The bioconversion of 2-methyl-1,3-propanediol (B1210203) to value-added chemicals using whole-cell catalysts like Gluconobacter oxydans demonstrates the power of integrating biotransformation with catalytic dehydration to create environmentally benign processes rsc.org.

Exploration into the derivatization of this compound should also adhere to green principles, employing efficient catalytic processes that reduce the number of steps and improve atom economy.

| Method | Substrate/Precursor | Reagents | Key Advantages | Reference Compound |

|---|---|---|---|---|

| Traditional Reduction | Diethyl phenylmalonate | Lithium aluminum hydride (LiAlH₄) | Effective reduction | 2-Phenyl-1,3-propanediol google.com |

| Greener Chemical Reduction | Diethyl phenylmalonate | Sodium borohydride (NaBH₄), buffer | Increased safety, lower cost, commercially scalable wipo.int | 2-Phenyl-1,3-propanediol wipo.int |

| Integrated Biocatalysis & Dehydration | 2-Methyl-1,3-propanediol | Gluconobacter oxydans cells, TiO₂ catalyst | Uses renewable feedstock, environmentally benign, high yield rsc.org | Methacrylic Acid (from 2-Methyl-1,3-propanediol) rsc.org |

Exploration of Novel Catalytic Systems for Highly Enantioselective Transformations

This compound is a prochiral molecule, meaning its two primary hydroxyl groups are chemically equivalent but occupy mirror-image spatial positions (enantiotopic). This structure makes it an excellent substrate for asymmetric desymmetrization, a powerful strategy for producing valuable chiral building blocks where a single reaction can generate multiple stereocenters nih.gov. Future research is poised to explore novel catalytic systems that can selectively functionalize one of the two hydroxyl groups with high enantioselectivity.

Recent breakthroughs in catalysis for related 2-aryl-1,3-diols highlight several promising research directions:

Gold(I) Catalysis: A gold(I)-catalyzed enantioselective desymmetrization of 2-aryl-1,3-diols has been developed for the synthesis of multisubstituted tetrahydrofurans, demonstrating high efficiency for previously challenging substrates nih.gov.

Chiral Boron Acid Catalysis: A bench-stable chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst has been shown to effectively desymmetrize 2-aryl-1,3-diols through monoalkylation, affording products with high enantiomeric ratios (≥95:5) dicp.ac.cn. This system works by forming a defined chairlike anionic complex with the diol, where a bulky group on the catalyst shields one of the enantiotopic hydroxyl groups dicp.ac.cn.

Copper-Catalyzed Radical Reactions: Cooperative catalysis involving Cu(I) and chiral phosphoric acids has enabled the enantioselective radical desymmetrization of prochiral 1,3-diols chinesechemsoc.org. This method allows for the formation of complex chiral products through heteroatomic cross-coupling reactions chinesechemsoc.org.

Adapting these advanced catalytic systems to this compound could unlock efficient pathways to optically enriched materials that are otherwise difficult to synthesize.

| Catalyst Type | Transformation | Key Features | Applicable Substrates |

|---|---|---|---|

| Gold(I) / Chiral Phosphate | Intramolecular Hydroalkoxylation | Creates multisubstituted oxygen heterocycles with high diastereo- and enantioselectivity nih.gov. | 2-Aryl-1,3-diols nih.gov |

| Chiral Boroxarophenanthrene | Intermolecular O-Alkylation | Bench-stable catalyst, operationally simple, high enantiomeric ratios (≥95:5) dicp.ac.cn. | 2-Aryl/heteroaryl-1,3-propanediols dicp.ac.cn |

| Copper(I) / Chiral Phosphoric Acid | Radical S-O or C-O Cross-Coupling | Enables enantioselective radical heteroatomic bond formation chinesechemsoc.org. | Prochiral or meso diols/triols chinesechemsoc.org |

Integration into Advanced Functional Materials and Nanotechnology Applications

The unique combination of a rigid phenyl group and a more flexible ethyl group at the C2 position suggests that this compound could be a valuable monomer for creating advanced polymers with tailored properties. Diols are fundamental building blocks for polyesters and polyurethanes, and the specific substitution pattern of this molecule could impart desirable characteristics such as enhanced thermal stability, specific refractive indices, or modified solubility. For example, related compounds like 2-ethyl-2-(hydroxymethyl)-1,3-propanediol are used as precursors for high-gloss coatings and resins fishersci.pt.

Future work should focus on the polymerization of this compound with various diacids or diisocyanates to synthesize novel materials. The resulting polymers could be investigated for applications in specialty coatings, optical films, or engineering plastics.

In nanotechnology, the diol functionality offers a robust anchor for binding to the surface of metal oxide nanoparticles. Research could explore the use of this compound as a surface-modifying ligand. The phenyl and ethyl groups would form a tailored outer layer, controlling the nanoparticle's dispersibility in different media and its interactions with other molecules. This could be particularly relevant for applications in nanocomposites, advanced lubricants, or targeted delivery systems.

Investigation of its Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on non-covalent interactions, offers a rich field for future investigation fiveable.me. The structure of this compound is well-suited for participating in host-guest chemistry, where a host molecule encapsulates a guest molecule wikipedia.org.

Potential research directions include:

As a Guest Molecule: The compound's hydroxyl groups can form hydrogen bonds, while the phenyl and ethyl groups provide hydrophobic character. This makes it an ideal guest for macrocyclic hosts like cyclodextrins and cucurbiturils, which have hydrophobic cavities and hydrophilic portals nih.gov. Studies could quantify the binding affinities and thermodynamic parameters of complex formation, which is crucial for applications in drug delivery or environmental remediation nih.govrsc.org.

As a Component of a Host: The diol could be incorporated into larger molecular architectures, such as macrocycles or molecular clips, designed to recognize and bind specific small molecules or ions. The phenyl group can participate in π-π stacking interactions, while the hydroxyl groups can act as hydrogen-bond donors, creating a defined binding pocket.

Investigating these interactions could lead to the development of new chemosensors, stimuli-responsive materials, or self-assembling systems that form gels or liquid crystals.

Deepening Understanding of Reaction Mechanisms via Advanced Computational Studies

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting molecular properties, and guiding experimental design rsc.org. Density Functional Theory (DFT) is particularly well-suited for studying organic molecules and has been applied to understand the properties and reactivity of related structures like 2,2-diphenyl-1,3-propanediol researchgate.netnih.gov.

Future computational studies on this compound could provide critical insights into several areas:

Reaction Mechanisms: DFT calculations can map the potential energy surfaces for its synthesis and derivatization reactions, identifying transition states and intermediates. This would be invaluable for optimizing green synthesis protocols.

Origins of Enantioselectivity: For the catalytic transformations discussed in section 8.2, computational modeling can reveal how chiral catalysts interact with the prochiral diol. By modeling the transition states leading to the different enantiomers, researchers can understand the precise non-covalent interactions responsible for stereochemical control, facilitating the design of more efficient catalysts.

Supramolecular Interactions: The binding geometry and energy of host-guest complexes involving this compound can be accurately predicted. This would complement experimental binding studies and help in the rational design of supramolecular systems.

Material Properties: The electronic and physical properties of polymers derived from this diol can be calculated, predicting their thermal, mechanical, and optical characteristics before undertaking lengthy experimental synthesis.

| Area of Study | Computational Method | Potential Insights |

|---|---|---|

| Synthesis & Derivatization | DFT (Transition State Search) | Elucidation of reaction pathways; optimization of reaction conditions. |

| Asymmetric Catalysis | DFT, Molecular Dynamics (MD) | Understanding the origin of enantioselectivity; rational design of new catalysts rsc.org. |

| Host-Guest Chemistry | DFT, Docking Simulations | Prediction of binding modes and affinities with macrocyclic hosts researchgate.net. |

| Materials Science | DFT, Polymer Informatics | Prediction of polymer properties (e.g., thermal stability, electronic properties). |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.